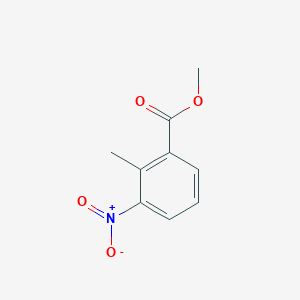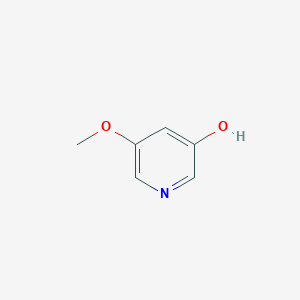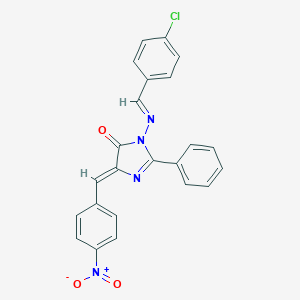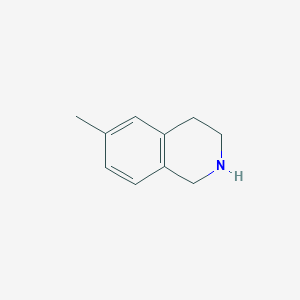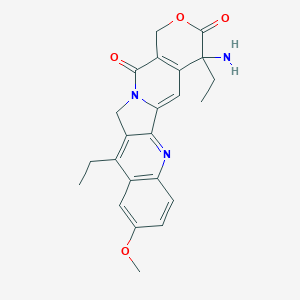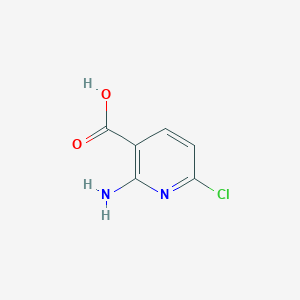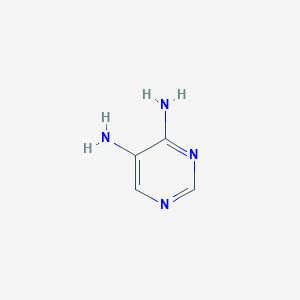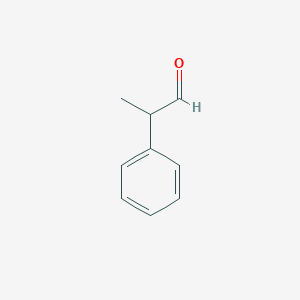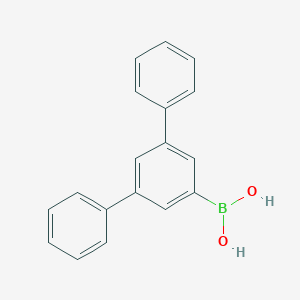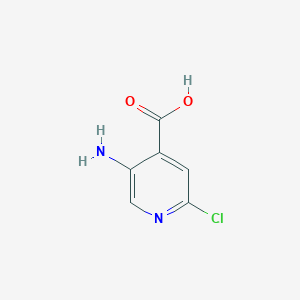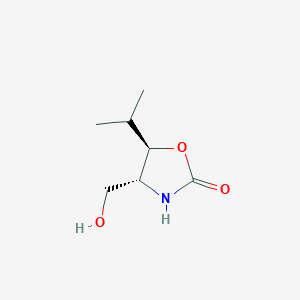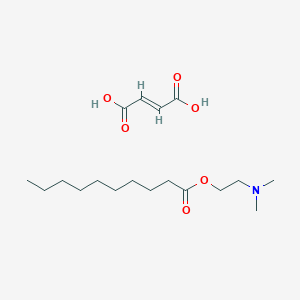
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1), also known as DDAEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDAEB is a synthetic compound that is produced through a specific synthesis method and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, but it is believed to act on the GABA receptor, which is involved in the regulation of neuronal activity. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to enhance the activity of the GABA receptor, leading to a decrease in neuronal activity and an increase in inhibitory neurotransmission.
Biochemical And Physiological Effects
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit several biochemical and physiological effects. In animal studies, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Advantages And Limitations For Lab Experiments
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has several advantages and limitations for lab experiments. One advantage is that it is a well-established compound that can be easily synthesized using a specific synthesis method. Another advantage is that it has been extensively studied for its potential applications in various fields. One limitation is that the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurological disorders such as epilepsy. Another direction is to explore its potential as a new insecticide. Additionally, further studies are needed to fully understand the mechanism of action of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) and its potential effects on human health and the environment.
In conclusion, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1).
Synthesis Methods
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is synthesized through a multistep process that involves the reaction of decanoic acid with 2-(dimethylamino)ethyl chloride to form decanoic acid, 2-(dimethylamino)ethyl ester. The resulting ester is then reacted with maleic acid to form the final product, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1). The synthesis method for Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) is well-established and has been reported in several studies.
Scientific Research Applications
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to exhibit anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In agriculture, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In environmental science, Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) has been studied for its potential use as a corrosion inhibitor.
properties
CAS RN |
129320-09-8 |
|---|---|
Product Name |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Molecular Formula |
C14H29NO2.C4H4O4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CAZDVHIUPQWANE-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
synonyms |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
